N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
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Description
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the pyrazolo[1,5-a]pyrimidine family have been studied for their potential as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. The development of radiolabeled compounds like [18F]PBR111 demonstrates the interest in using these molecules for in vivo imaging of neuroinflammation and related pathologies (Dollé et al., 2008).
Anticancer and Anti-inflammatory Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential as anticancer and anti-inflammatory agents. Studies have focused on synthesizing novel derivatives to evaluate their activity against various cancer cell lines and their ability to modulate biological pathways relevant to inflammation and cancer progression (Rahmouni et al., 2016; Auzzi et al., 1983).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents. The synthesis and biological evaluation of these compounds have contributed to understanding their mechanism of action and effectiveness against various microbial strains (Bondock et al., 2008).
Insecticidal Properties
Innovative heterocycles incorporating thiadiazole moieties and related structures have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such studies highlight the potential agricultural applications of these compounds in pest management strategies (Fadda et al., 2017).
Properties
IUPAC Name |
N-[4-[(6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-5-21-15(2)25-24-22(18-9-7-6-8-10-18)16(3)28-29(24)23(21)27-20-13-11-19(12-14-20)26-17(4)30/h6-14,27H,5H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGOUOVPANQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.